An In-depth Technical Guide to the Chemical Properties and Structure of H-Glu-OtBu
An In-depth Technical Guide to the Chemical Properties and Structure of H-Glu-OtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glutamic acid α-tert-butyl ester (H-Glu-OtBu) is a pivotal derivative of the amino acid L-glutamic acid. Its strategic application in peptide synthesis and as a building block in the creation of complex organic molecules has made it an indispensable tool for researchers in drug discovery and development. The tert-butyl ester protection of the α-carboxyl group allows for selective reactions at the γ-carboxyl and α-amino groups, a critical feature in the stepwise assembly of peptides and other intricate molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, and essential experimental protocols related to H-Glu-OtBu.
Chemical Properties and Structure
H-Glu-OtBu is a white to off-white crystalline powder. The tert-butyl ester group imparts specific solubility characteristics and is readily cleaved under acidic conditions, a property extensively utilized in synthetic chemistry.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-5-tert-butoxy-5-oxopentanoic acid |
| Synonyms | L-Glutamic acid α-tert-butyl ester, H-L-Glu(O-t-Bu)-OH, 1-tert-Butyl L-glutamate |
| CAS Number | 45120-30-7 |
| Molecular Formula | C₉H₁₇NO₄[1] |
| SMILES | CC(C)(C)OC(=O)C(CCC(=O)O)N |
| InChI Key | QVAQMUAKTNUNLN-LURJTMIESA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 203.24 g/mol [1] |
| Appearance | White to off-white powder[1] |
| Melting Point | 140 °C[1] |
| Boiling Point | 326.8 ± 32.0 °C at 760 mmHg[1] |
| Density | 1.1 ± 0.1 g/cm³[1] |
| Predicted pKa | 4.22 ± 0.10[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] |
Experimental Protocols
The following sections detail essential experimental procedures for the synthesis, purification, and analysis of H-Glu-OtBu.
Synthesis of H-Glu-OtBu from L-Glutamic Acid
This protocol describes the direct esterification of L-glutamic acid using tert-butyl acetate in the presence of a strong acid catalyst.
Materials:
-
L-Glutamic acid
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
Sodium carbonate (Na₂CO₃)
-
Petroleum ether
-
Deionized water
-
Reaction flask (e.g., 2000 mL three-necked flask)
-
Stirring apparatus
-
Cooling bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 2000 mL three-necked flask equipped with a mechanical stirrer, add 581 g of tert-butyl acetate and 147 g of L-glutamic acid.[2]
-
Begin stirring the suspension.
-
Slowly add 100 mL of 70% perchloric acid dropwise to the reaction mixture, maintaining the temperature at 20 °C.[2]
-
Continue stirring the reaction mixture at 20 °C for 48 hours.[2]
-
After 48 hours, cool the reaction mixture to 0 °C using an ice bath.[2]
-
Slowly add 600 mL of cold deionized water to the flask.[2]
-
Neutralize the mixture to a pH of 8-9 by the gradual addition of sodium carbonate.[2]
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic layer. Wash the aqueous layer three times with 100 mL of 1% aqueous sodium carbonate solution.[2]
-
Combine all aqueous phases and extract three times with 200 mL of petroleum ether.[2]
-
The combined organic extracts contain the crude H-Glu-OtBu.
Purification by Crystallization
This protocol outlines the purification of crude H-Glu-OtBu obtained from synthesis.
Materials:
-
Crude H-Glu-OtBu
-
Ethanol
-
Ethyl acetate
-
Beaker
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Transfer the crude H-Glu-OtBu solid to a beaker.
-
Add a minimal amount of ethanol and stir to dissolve the impurities, leaving the desired product as a solid.[4][5]
-
Filter the solid under suction using a Büchner funnel and wash with a small amount of cold ethanol.[4][5]
-
To recover additional product, concentrate the mother liquor (the filtrate) under reduced pressure.[4][5]
-
To the resulting residue, add ethyl acetate and stir to induce crystallization.[4][5]
-
Filter the second crop of crystals, wash with a small amount of cold ethyl acetate, and dry under vacuum.[4][5]
-
Combine the batches of purified H-Glu-OtBu.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique to assess the purity of H-Glu-OtBu. A reversed-phase method is typically employed.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a small amount of H-Glu-OtBu in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of H-Glu-OtBu.
Sample Preparation:
-
Dissolve a few milligrams of H-Glu-OtBu in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
Expected Chemical Shifts (in D₂O):
-
δ ~1.43 ppm (singlet, 9H): Protons of the tert-butyl group (-C(CH₃)₃).[6]
-
δ ~2.08 ppm (multiplet, 2H): Protons of the β-methylene group (-CH₂-CH₂-COOH).[6]
-
δ ~2.44 ppm (multiplet, 2H): Protons of the γ-methylene group (-CH₂-COOH).[6]
-
δ ~3.73 ppm (triplet, 1H): Proton of the α-carbon (-CH(NH₂)-).[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in H-Glu-OtBu.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of dry potassium bromide (KBr) into a fine powder.
-
Add a small amount of H-Glu-OtBu (approximately 1% by weight) and mix thoroughly with the KBr.
-
Place the mixture into a pellet press and apply pressure to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Obtain the FT-IR spectrum in the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
-
~3400-3000 cm⁻¹ (broad): N-H stretching of the primary amine and O-H stretching of the carboxylic acid.
-
~2980-2850 cm⁻¹ (multiple bands): C-H stretching of the alkyl groups (tert-butyl and methylene).
-
~1735 cm⁻¹ (strong, sharp): C=O stretching of the tert-butyl ester.[7]
-
~1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid.[7]
-
~1600-1500 cm⁻¹: N-H bending of the primary amine.
-
~1470-1365 cm⁻¹: C-H bending of the tert-butyl group.
-
~1250-1000 cm⁻¹: C-O stretching of the ester and carboxylic acid.[7]
Logical Relationships in Peptide Synthesis
H-Glu-OtBu is a key intermediate in Solid-Phase Peptide Synthesis (SPPS). Its utility lies in the orthogonal protection strategy, where the α-amino group and the γ-carboxyl group can be selectively protected and deprotected. The following diagram illustrates the central role of H-Glu-OtBu in the preparation of protected amino acid building blocks for SPPS.
Conclusion
H-Glu-OtBu is a fundamentally important molecule in the field of peptide chemistry and drug development. A thorough understanding of its chemical properties, structure, and associated experimental protocols is crucial for its effective application. This guide provides a detailed technical overview to support researchers and scientists in their synthetic endeavors involving this versatile building block. The provided methodologies for synthesis, purification, and analysis serve as a solid foundation for the successful and efficient use of H-Glu-OtBu in the laboratory.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. H-GLU(OTBU)-NH2 HCL(108607-02-9) 1H NMR [m.chemicalbook.com]
- 5. L-Glutamic acid α-tert·butyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
